4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide
Description
4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide is a brominated thiazole derivative characterized by a bromomethyl substituent at the 4-position and an ethyl group at the 2-position of the thiazole ring, with a hydrobromide counterion. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their pharmacological and material science applications. Brominated thiazoles, such as this compound, are often intermediates in organic synthesis, particularly in the preparation of bioactive molecules or functional materials .
Properties
IUPAC Name |
4-(bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.BrH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBXNBACCBUACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide typically involves the bromomethylation of 2-ethyl-1,3-thiazole. One common method includes the reaction of 2-ethyl-1,3-thiazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromomethylation process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming 2-ethyl-1,3-thiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or amines substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-ethyl-1,3-thiazole.
Scientific Research Applications
4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 4-(Bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide with analogous brominated thiazoles and related heterocycles, focusing on structural features, physicochemical properties, and reported bioactivity.
Key Observations:
Structural Variations: The ethyl and bromomethyl groups in the target compound distinguish it from analogs like 4-bromo-2-ethoxythiazole (ethoxy substituent) or 5-(2-bromoethyl)-4-methyl-1,3-thiazole (methyl and bromoethyl groups) .
Physicochemical Properties: Melting points are rarely reported for brominated thiazoles, except for 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (120–122°C) . Molecular weights range from 206.10 to 308.21, reflecting differences in substituent complexity.
Bioactivity and Applications: The target compound lacks direct bioactivity reports but serves as a precursor in drug synthesis (e.g., methotrexate analogs in ) . 4-Bromo-2-ethoxythiazole is noted for applications in photoelectrochemical materials , while thiadiazole-thiol derivatives show unvalidated antimicrobial activity .
Biological Activity
4-(Bromomethyl)-2-ethyl-1,3-thiazole; hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a bromomethyl group, which enhances its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its pharmacological applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 4-(Bromomethyl)-2-ethyl-1,3-thiazole; hydrobromide is , with a molecular weight of approximately 337.858 g/mol. The presence of the bromomethyl group at position 4 of the thiazole ring significantly influences its chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that 4-(Bromomethyl)-2-ethyl-1,3-thiazole; hydrobromide exhibits notable antimicrobial activity . The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzyme inhibition.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Note: Values are indicative and may vary based on experimental conditions.
Antitumor Activity
In addition to its antimicrobial properties, the compound has shown anticancer potential in vitro. Studies have evaluated its effect on human cancer cell lines, including breast (MCF-7) and liver (Hep-G2) cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| Hep-G2 | 20 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by generating reactive oxygen species (ROS).
The biological activity of 4-(Bromomethyl)-2-ethyl-1,3-thiazole; hydrobromide can be attributed to its ability to interact with specific biological macromolecules:
- Enzyme Inhibition : The bromomethyl group can participate in nucleophilic substitution reactions with amino acids in active sites of enzymes, leading to inhibition.
- Receptor Binding : The thiazole ring can engage in π-π interactions with aromatic residues in proteins, affecting receptor functionality.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study published in World Journal of Pharmacy evaluated various thiazole derivatives for their antimicrobial properties. The findings indicated that compounds similar to 4-(Bromomethyl)-2-ethyl-1,3-thiazole showed significant activity against resistant strains of bacteria .
- Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole derivatives against human cancer cell lines. The results demonstrated that the compound effectively reduced cell viability in MCF-7 and Hep-G2 cells, suggesting a pathway for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-(Bromomethyl)-2-ethyl-1,3-thiazole hydrobromide with high yield and purity?
- Methodology :
- Use anhydrous solvents like dimethylacetamide (DMA) under inert nitrogen atmospheres to minimize hydrolysis of the bromomethyl group.
- Stir at elevated temperatures (e.g., 55°C) for extended periods (3 days) to ensure complete reaction.
- Add triethylamine (Et₃N) as a base to neutralize hydrobromic acid (HBr) byproducts, improving purity .
- Purify via recrystallization using ethanol-water mixtures to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~2.6–2.8 ppm for CH₂) and bromomethyl resonance (δ ~4.3–4.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (178.05 g/mol) via ESI-MS or MALDI-TOF, observing [M+H]⁺ or [M-Br]⁺ fragments .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S, and Br percentages .
Q. How should this compound be stored to prevent degradation?
- Methodology :
- Store under anhydrous conditions in amber glass vials at –20°C to minimize light- or moisture-induced decomposition.
- Use desiccants (e.g., silica gel) in storage containers to absorb residual moisture .
Advanced Research Questions
Q. How does the bromomethyl group facilitate cross-coupling reactions in synthesizing heterocyclic hybrids?
- Methodology :
- The bromomethyl group acts as an alkylating agent in nucleophilic substitution (SN2) reactions. For example, it reacts with amines (e.g., pteridine derivatives) to form C–N bonds in heterocyclic hybrids .
- In Suzuki-Miyaura coupling, palladium catalysts enable cross-coupling with arylboronic acids, forming biaryl thiazole derivatives .
Q. What side reactions occur during alkylation of thiazole derivatives, and how are they mitigated?
- Methodology :
- Common Side Reactions :
- Hydrolysis of bromomethyl to hydroxymethyl under humid conditions.
- Over-alkylation leading to quaternary ammonium salts.
- Mitigation Strategies :
- Use anhydrous solvents and inert atmospheres .
- Control stoichiometry (1:1 molar ratio of bromomethyl compound to nucleophile) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. How do steric and electronic effects of the ethyl group influence bromomethyl reactivity?
- Methodology :
- The ethyl group’s electron-donating effect stabilizes the thiazole ring, reducing electrophilicity at the bromomethyl carbon.
- Steric hindrance from the ethyl group slows SN2 reactions but can be counteracted by using polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase) based on crystal structures .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .
Q. How does the hydrobromide counterion affect crystallographic properties?
- Methodology :
- The HBr counterion participates in hydrogen bonding, influencing crystal packing. For example, in (2E)-4-(4-bromophenyl)thiazole derivatives, Br⁻ forms weak interactions with NH groups, stabilizing the lattice .
- Single-crystal X-ray diffraction reveals distorted tetrahedral geometry around the bromine atom, impacting solubility and stability .
Data Contradiction Analysis
Q. Why do reported yields vary for reactions involving this compound?
- Methodology :
- Variations arise from differences in solvent purity, catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), and reaction duration.
- For example, reports 65% yield using DMA and Et₃N, while achieves 70–75% yields with DMF and CuI catalysis. Cross-validate conditions using controlled experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
